D-ribulose - 5556-48-9

D-ribulose

Catalog Number: EVT-7943795
CAS Number: 5556-48-9
Molecular Formula: C5H10O5
Molecular Weight: 150.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
D-ribulose is the D-stereoisomer of ribulose. It has a role as an Escherichia coli metabolite and a human metabolite.
D-Ribulose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Ribulose is a natural product found in Daphnia pulex, Homo sapiens, and other organisms with data available.
Source and Classification

D-ribulose can be sourced from various biological systems, particularly through the enzymatic conversion of D-ribose or via specific microbial fermentation processes. It is classified within the group of carbohydrates, specifically as a monosaccharide due to its simple structure consisting of five carbon atoms. Its molecular formula is C5H10O5C_5H_{10}O_5 and it has a molar mass of approximately 150.13 g/mol.

Synthesis Analysis

Methods of Synthesis

D-ribulose can be synthesized through several methods:

  1. Microbial Fermentation: A notable method involves using specific strains of the genus Bacillus that can produce D-ribose, which can then be converted into D-ribulose through enzymatic processes. This method requires cultivating the microorganism in a nutrient-rich medium containing carbon and nitrogen sources .
  2. Chemical Isomerization: Another approach involves the isomerization of D-ribose to D-ribulose using catalysts such as basic amino acids. For instance, arginine has been identified as an effective catalyst for this transformation .
  3. Enzymatic Conversion: The enzymatic interconversion of sugars is facilitated by enzymes such as pentose isomerase, which catalyzes the conversion between D-ribose and D-ribulose .

Technical Details

The microbial synthesis typically requires precise conditions, including temperature control (around 36°C) and specific nutrient concentrations to optimize yield. The recovery process often involves ethanol precipitation to isolate crystalline D-ribulose from the fermentation broth .

Molecular Structure Analysis

Structure

D-ribulose has a linear structure that can also exist in cyclic forms. The linear structure features five carbon atoms with one ketone group at the second carbon atom, distinguishing it from aldopentoses like ribose.

Data

  • Molecular Formula: C5H10O5C_5H_{10}O_5
  • Molar Mass: 150.13 g/mol
  • Structural Representation:
    Linear form HOCH2 C O CH2 CHOH CHO\text{Linear form }\quad \text{HOCH}_2\text{ C O CH}_2\text{ CHOH CHO}
Chemical Reactions Analysis

Reactions

D-ribulose participates in several important biochemical reactions:

  1. Isomerization: It can be converted back to D-ribose through the action of enzymes like ribose-5-phosphate isomerase.
  2. Phosphorylation: D-ribulose can be phosphorylated to form D-ribulose 5-phosphate, an important intermediate in the pentose phosphate pathway.
  3. Condensation Reactions: In photosynthesis, D-ribulose bisphosphate reacts with carbon dioxide to form two molecules of 3-phosphoglycerate, catalyzed by ribulose bisphosphate carboxylase/oxygenase.

Technical Details

The reactions involving D-ribulose are often catalyzed by specific enzymes under physiological conditions, emphasizing the importance of enzyme specificity and substrate availability in metabolic pathways.

Mechanism of Action

Process

D-ribulose functions primarily in metabolic pathways such as the Calvin cycle during photosynthesis and the pentose phosphate pathway. In these pathways, it acts as an intermediate that facilitates the conversion of carbon dioxide into organic compounds.

Data

The mechanism involves:

  • The carboxylation of ribulose bisphosphate by carbon dioxide.
  • The subsequent formation of two molecules of 3-phosphoglycerate.
  • Enzymatic regulation ensuring efficient conversion based on cellular needs.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Highly soluble in water.
  • Melting Point: Approximately 90°C.

Chemical Properties

  • Reactivity: As a ketopentose, it undergoes typical carbohydrate reactions such as oxidation and reduction.
  • Stability: Stable under normal conditions but sensitive to extreme pH levels.

Relevant Data or Analyses

Analytical methods such as high-performance liquid chromatography (HPLC) are commonly employed to quantify D-ribulose in various samples, ensuring accurate measurement for research applications .

Applications

Scientific Uses

D-ribulose has several applications across scientific fields:

  1. Biochemistry Research: Used as a substrate in studies involving metabolic pathways and enzyme kinetics.
  2. Photosynthesis Studies: Essential for understanding plant physiology and carbon fixation mechanisms.
  3. Medical Research: Investigated for its potential roles in energy metabolism and cellular health.
Enzymatic Catalysis and Mechanistic Insights

Ribulose 5-Phosphate 3-Epimerase (RPE) in the Pentose Phosphate Pathway

Ribulose 5-phosphate 3-epimerase (RPE; EC 5.1.3.1) is a critical metalloenzyme catalyzing the reversible interconversion of D-ribulose 5-phosphate (Ru5P) and D-xylulose 5-phosphate (Xu5P). This reaction is indispensable in both the Calvin-Benson cycle (carbon fixation) and the non-oxidative pentose phosphate pathway (PPP), regulating flux toward nucleotide synthesis and NADPH production [4] [8]. The enzyme’s amphibolic role enables metabolic crosstalk between carbohydrate degradation and biosynthesis.

Fe²⁺-Dependent Catalytic Mechanisms in Human RPE

Human RPE utilizes Fe²⁺ as its primary catalytic metal ion, contrasting with Zn²⁺ predominance in bacterial orthologs. The Fe²⁺ ion is octahedrally coordinated within the active site by conserved residues: His35, His70, Asp37, and Asp175. This coordination stabilizes the cis-enediolate intermediate formed during epimerization [4] [8]. Mutagenesis of any metal-ligating residue ablates activity, confirming Fe²⁺’s essential role in electron stabilization during proton transfers. The human enzyme’s preference for Fe²⁺ may reflect evolutionary adaptation to cytoplasmic iron availability or oxidative stress responses [8].

Structural Determinants of Substrate Specificity: TIM Barrel Conformation and Active-Site Loops

RPE adopts a triosephosphate isomerase (TIM) barrel fold—a (β/α)₈ superstructure—conserved across bacteria, archaea, and eukaryotes [4] [8]. The active site resides within the barrel’s C-terminal end, gated by the β6/α6 loop (residues Phe147–Ala149 in humans). This loop undergoes conformational closure upon Ru5P binding, excluding water and positioning the substrate for stereospecific C3 epimerization [8]. Key residues for substrate discrimination include:

  • Met39/Met72/Met141: Form a hydrophobic "cushion" shielding the enediolate intermediate from solvent protons [8].
  • Ser10: Hydrogen-bonds to catalytic aspartates, fine-tuning their pKₐ values [8].

Table 1: Key Active-Site Residues in Human RPE

ResidueRoleInteraction Partner
Asp37General acid/base catalystFe²⁺, Ru5P C3-OH
Asp175General acid/base catalystFe²⁺, Ru5P C3-OH
His35Fe²⁺ coordinationFe²⁺ ion
His70Fe²⁺ coordinationFe²⁺ ion
Met141Hydrophobic shieldingEnediolate intermediate

Proton Transfer Mechanisms Mediated by Aspartic Acid Residues

Epimerization proceeds via a two-step proton abstraction/replacement mechanism:

  • Deprotonation: Asp37 abstracts the C3 proton from Ru5P, generating a cis-enediolate intermediate stabilized by Fe²⁺ coordination.
  • Reprotonation: Asp175 donates a proton to the intermediate’s si-face, yielding Xu5P [8].Isotope-tracing studies confirm direct proton transfer without exchange with solvent. The aspartate dyad (Asp37/Asp175) thus acts as a "proton switch," with Ser12 optimizing Asp37 orientation via hydrogen bonding [8].

Comparative Analysis of Metal Ion Cofactors in Prokaryotic vs. Eukaryotic RPE Homologs

RPE metallodependency exhibits evolutionary divergence:

  • Prokaryotes: Primarily use Zn²⁺ (e.g., Cupriavidus metallidurans), though Co²⁺/Mn²⁺ can substitute with reduced kₐₜ [4] [8].
  • Plants: Chloroplastic RPE (e.g., Arabidopsis thaliana) relies on Zn²⁺, while cytosolic isoforms may use Fe²⁺ [7].
  • Humans: RPE (encoded by RPE gene, Chr2q34) is Fe²⁺-dependent, likely due to higher cytosolic Fe²⁺ bioavailability and avoidance of Zn²⁺ interference with redox signaling [4] [8].

Metal swapping experiments show Zn²⁺-dependent bacterial RPE loses >90% activity when reconstituted with Fe²⁺, indicating cofactor specificity is genetically hardwired via active-site geometry [8].

Mutagenesis Studies on Catalytic Efficiency: Ser-10, L12A, and M72A Mutants

Directed evolution and site-directed mutagenesis reveal residues governing catalytic efficiency:

  • Ser10Ala: Disrupts hydrogen bonding to Asp37, reducing kₐₜ by 60% due to suboptimal aspartate positioning [8].
  • Leu12Ala (L12A): Increases loop flexibility, impairing substrate gating and lowering substrate affinity (Kₘ increases 3-fold) [4].
  • Met72Ala (M72A): Abolishes hydrophobic shielding, allowing solvent protonation of the enediolate intermediate and causing a 95% loss in activity [8].

Table 2: Functional Impact of RPE Mutations

MutantCatalytic Efficiency (kₐₜ/Kₘ)Activity vs. Wild-TypePrimary Defect
Ser10Ala2.1 × 10³ M⁻¹s⁻¹40%Impaired Asp37 activation
Leu12Ala8.7 × 10² M⁻¹s⁻¹15%Reduced substrate affinity
Met72Ala1.8 × 10² M⁻¹s⁻¹5%Intermediate destabilization

Recent advances include in vivo directed evolution of Rubisco (which acts on D-ribulose-1,5-bisphosphate) using MutaT7 mutagenesis. This technique enhanced carboxylation efficiency by 25% in semi-anaerobic bacterial variants via mutations near the active site that minimized oxygenase activity [3]. While not directly on RPE, this underscores the potential for rational enzyme optimization in D-ribulose-processing enzymes.

Properties

CAS Number

5556-48-9

Product Name

D-ribulose

IUPAC Name

(3R,4R)-1,3,4,5-tetrahydroxypentan-2-one

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5-/m1/s1

InChI Key

ZAQJHHRNXZUBTE-NQXXGFSBSA-N

SMILES

C(C(C(C(=O)CO)O)O)O

Canonical SMILES

C(C(C(C(=O)CO)O)O)O

Isomeric SMILES

C([C@H]([C@H](C(=O)CO)O)O)O

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